Product packaging for D,L-PHENYLGLYCINE, NA OR K SALT(Cat. No.:)

D,L-PHENYLGLYCINE, NA OR K SALT

Cat. No.: B1648571
M. Wt: 173.14 g/mol
InChI Key: XWLVFYWUQZTUCK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

D,L-Phenylglycine is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids encoded by the standard genetic code. Structurally, it is an analogue of alanine (B10760859) where the methyl group is replaced by a phenyl group. wikipedia.org The designation "D,L-" indicates that the substance is a racemic mixture, containing equal amounts of the D- and L-stereoisomers. nih.gov As an amino acid, phenylglycine possesses both an amino group and a carboxylic acid group, allowing it to form salts with alkali metals such as sodium (Na) and potassium (K). google.comresearchgate.net The conversion of D,L-phenylglycine into its sodium or potassium salt is a common practice in chemical synthesis to modify its physical properties, particularly its solubility. These compounds, both the parent amino acid and its alkali salts, are significant substrates in various fields of academic and industrial chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8NNaO2 B1648571 D,L-PHENYLGLYCINE, NA OR K SALT

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8NNaO2

Molecular Weight

173.14 g/mol

IUPAC Name

sodium;2-amino-2-phenylacetate

InChI

InChI=1S/C8H9NO2.Na/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7H,9H2,(H,10,11);/q;+1/p-1

InChI Key

XWLVFYWUQZTUCK-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)C(C(=O)[O-])N.[Na+]

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)[O-])N.[Na+]

sequence

X

Origin of Product

United States

Advanced Synthetic Methodologies for D,l Phenylglycine and Its Alkali Metal Salts

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to create a specific stereoisomer of a chiral molecule. For phenylglycine, this involves methods that favor the formation of either the D-(R)- or L-(S)-enantiomer, which is critical for its application in stereospecific pharmaceuticals.

Enantioselective Catalysis in Phenylglycine Synthesis

Enantioselective catalysis utilizes chiral catalysts to direct a chemical reaction towards the preferential formation of one enantiomer. This approach is highly efficient as a small amount of catalyst can generate a large quantity of the desired chiral product.

One method involves the direct C–H oxidative cross-coupling. For instance, a chiral Palladium(II) catalyst has been successfully used for the enantioselective C–H arylation of N-aryl glycine (B1666218) esters with aryl boric acids, demonstrating excellent enantioselectivity. researchgate.net Another innovative approach employs supramolecular chemistry. L/D-phenylglycine amphiphiles and metal ions can self-assemble into chiral nanoribbons. dss.go.thresearchgate.net These structures act as "chiral supramolecular nanozymes," effectively catalyzing reactions with high efficiency and enantioselectivity, where the chirality is transferred from the molecular level to the supramolecular structure. dss.go.thresearchgate.netresearchgate.net

Asymmetric transamination represents another key strategy. In one example, D-phenylglycine was synthesized via hydrocyanation of Schiff bases formed from benzaldehyde (B42025) and L-amino acid t-butyl esters. nih.gov The use of l-ψ-leucine t-butyl ester as a chiral reagent was particularly effective, achieving an optical yield of D-phenylglycine as high as 96.5%. nih.gov

Table 1: Examples of Enantioselective Catalytic Systems in Phenylglycine Synthesis

Catalytic System Reaction Type Chiral Influence Reported Outcome
Chiral Pd(II)-catalyst C–H Arylation Chiral ligand on Palladium Excellent enantioselectivity
Self-assembled L/D-PhgC16-Cu(II) nanoribbons Oxidation Supramolecular chirality High catalytic efficiency and enantioselectivity
l-ψ-leucine t-butyl ester Asymmetric Transamination Chiral Reagent 96.5% optical yield of D-phenylglycine

Chemoenzymatic Pathways for Chiral Phenylglycine and Derivatives

Chemoenzymatic synthesis combines the strengths of chemical and enzymatic reactions to create efficient and highly selective processes. Enzymes, as natural catalysts, offer remarkable specificity under mild conditions, which is particularly advantageous for producing enantiomerically pure compounds.

The classical Strecker synthesis is a well-established method for producing racemic α-amino acids from an aldehyde, ammonia (B1221849), and cyanide. A significant advancement is the coupling of this chemical reaction with a subsequent enantioselective enzymatic step. This chemoenzymatic approach allows for the stoichiometric conversion of the starting materials into a single chiral amino acid. mdpi.com

In this integrated process, the Strecker reaction produces a racemic mixture of α-aminonitriles (e.g., phenylglycinonitrile). A highly enantioselective enzyme, such as a nitrilase, is then used to hydrolyze only one of the enantiomers of the aminonitrile into the corresponding chiral amino acid, leaving the other enantiomer unreacted. For example, variants of nitrilase from Pseudomonas fluorescens EBC191 have been used to convert racemic phenylglycinonitrile into (R)-phenylglycine with high enantiomeric excess. mdpi.com

Table 2: Chemoenzymatic Conversion of rac-Phenylglycinonitrile using Nitrilase Variants

Nitrilase Variant Product(s) Conversion Enantiomeric Excess (ee)
Ala165Phe mutein Phenylglycine and Phenylglycine amide 97% Phenylglycine, 3% Phenylglycine amide 93% ee for (R)-PGA

Data sourced from a 2022 study on chemoenzymatic synthesis. mdpi.com

Enzymatic cascades starting from various precursors are a powerful route to chiral phenylglycine.

From Mandelic Acid: Racemic mandelic acid can be converted into phenylglyoxylate (B1224774) through the action of mandelate (B1228975) racemase and D-mandelate dehydrogenase. nih.gov The resulting phenylglyoxylate, a prochiral ketone, can then be converted into either L- or D-phenylglycine by an appropriate aminotransferase or dehydrogenase. nih.gov For example, leucine (B10760876) dehydrogenase (LeuDH) can catalyze the conversion of phenylglyoxylate to L-phenylglycine. nih.gov An alternative synthetic pathway produces (S)-phenylglycine by enzymatically oxidizing mandelic acid to phenylglyoxylate, followed by an enantioselective reductive amination. mdpi.com

From Phenylpyruvate: L-phenylglycine can be synthesized from L-phenylalanine via phenylpyruvate as an intermediate. nih.gov In one pathway, L-phenylalanine is converted to phenylpyruvate, which then enters a biosynthetic route involving enzymes like hydroxymandelate synthase and hydroxymandelate oxidase to eventually yield phenylglyoxylate. nih.gov This is subsequently transaminated to form L-phenylglycine. nih.gov A multi-enzyme cascade has been developed that converts L-phenylalanine to L-phenylglycine with a conversion rate of over 99.9% by using a leucine dehydrogenase to bypass bottlenecks in the transamination step. biorxiv.org

The "hydantoinase process" is a highly effective and industrially applied method for producing D-amino acids, including (R)-phenylglycine. researchgate.netmdpi.com This multi-enzyme cascade typically starts with a racemic 5-substituted hydantoin (B18101), such as D,L-5-phenylhydantoin, which can be produced chemically via the Bucherer-Bergs reaction. mdpi.com

The process involves three key enzymes in a dynamic kinetic resolution:

Hydantoin Racemase: Converts the L-enantiomer of the hydantoin into the D-enantiomer, ensuring the entire racemic mixture can be converted to the desired product. mdpi.com

D-Hydantoinase: A D-stereospecific hydantoinase (dihydropyrimidinase, E.C. 3.5.2.2) selectively hydrolyzes the D-enantiomer of the hydantoin (e.g., D-5-phenylhydantoin) to form D-N-carbamoyl-amino acid (e.g., D(-)-N-carbamoylphenylglycine). nih.govmdpi.com

D-Carbamoylase: This enzyme then hydrolyzes the D-N-carbamoyl-amino acid to yield the final optically pure D-amino acid, in this case, (R)-phenylglycine. mdpi.com

Role of Chiral Auxiliaries in Stereocontrolled Syntheses

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed, having served its purpose.

(R)-phenylglycine amide has proven to be an excellent chiral auxiliary in the asymmetric Strecker reaction. nih.gov When reacted with aldehydes or ketones (like pivaldehyde or 3,4-dimethoxyphenylacetone) and a cyanide source, it directs the formation of one specific diastereomer of the resulting α-amino nitrile. nih.gov A key feature of this process is a crystallization-induced asymmetric transformation, where the desired diastereomer selectively precipitates from the solution, driving the equilibrium towards its formation. nih.gov This allows for the isolation of nearly diastereomerically pure amino nitriles, which can then be hydrolyzed to yield the target enantiopure amino acid, such as (S)-tert-leucine. nih.gov

Table 3: Asymmetric Strecker Synthesis using (R)-Phenylglycine Amide Auxiliary

Reactant Solvent Reaction Time Isolated Yield Diastereomeric Ratio (dr)
Pivaldehyde Water 48 h 93% > 99/1
3,4-dimethoxyphenylacetone MeOH/H₂O (6/1 v/v) 96 h 76% > 99/1

Data sourced from a study on asymmetric Strecker synthesis via crystallization-induced asymmetric transformation. nih.gov

Resolution of Racemic D,L-Phenylglycine Mixtures

The separation of enantiomers from a racemic mixture of D,L-phenylglycine is a critical step to obtain the optically pure isomers required for various applications. researchgate.netkesselssa.com The most common industrial approach involves resolution through crystallization, where a chiral resolving agent is used to form diastereomeric salts with differing physical properties. kesselssa.com

Diastereomeric salt formation is a classical yet powerful technique for resolving racemic compounds like D,L-phenylglycine. kesselssa.com The process involves reacting the racemic mixture with a single enantiomer of a chiral acid or base (the resolving agent). kesselssa.comyoutube.com This reaction creates a pair of diastereomeric salts which, unlike the original enantiomers, have different physical properties, such as solubility, melting point, and crystal structure. researchgate.netyoutube.com By exploiting these differences, one diastereomer can be selectively crystallized from the solution, allowing for the separation of the enantiomers. kesselssa.com

A highly effective and commonly used resolving agent for D,L-phenylglycine is the optically active (1S)-(+)-10-Camphorsulfonic acid (CSA). researchgate.netkesselssa.com The use of (+)-CSA in an experimentally optimized process leads to the preferential crystallization of the D-phenylglycine·(+)-CSA salt. rsc.org This particular salt is significantly less soluble in solvents like water compared to its diastereomeric counterpart, the L-phenylglycine·(+)-CSA salt, which is described as freely soluble. researchgate.netrsc.org This large difference in solubility allows for an excellent separation, affording the crystalline D-PG·(+)-CS salt in high isolated yield (45.7%) and exceptional optical purity (98.8%). rsc.org

Thermoanalysis reveals that the less-soluble D-PG·(+)-CS salt has a higher melting point and a greater enthalpy of fusion than the more-soluble L-PG·(+)-CS salt, further highlighting the physical differences that drive the resolution process. rsc.org

The high efficiency of the resolution of D,L-phenylglycine with (+)-10-camphorsulfonic acid is rooted in the distinct crystal structures of the resulting diastereomeric salts. researchgate.netrsc.org X-ray crystal structure analysis provides insight into the chiral discrimination at the molecular level.

The less-soluble D-PG·(+)-CS salt forms a dense and stable molecular conformation characterized by alternating layers of phenylglycine cations and camphorsulfonate anions. rsc.org These layers are held together by strong hydrophobic interactions, which contribute to its low solubility in water. researchgate.net In stark contrast, the crystal structure of the more-soluble L-PG·(+)-CS salt reveals a coarser molecular conformation. rsc.org It features distinctive "holey" vacancy layers, which is a significant factor in its free solubility. rsc.org

This structural disparity is the key to the successful separation. Furthermore, the process can be enhanced by a phenomenon known as asymmetric transformation. In this process, the more soluble diastereomer (L-PG·(+)-CS) remaining in the solution can be epimerized (converted into its opposite enantiomer), thereby shifting the equilibrium in the solution. googleapis.com This allows for the undesired enantiomer to be converted back into the racemate and then into the desired, less-soluble diastereomer, theoretically enabling a yield greater than the 50% limit of classical resolution. kesselssa.comgoogleapis.com

Chromatographic methods offer an alternative and powerful approach for the analytical and preparative separation of D,L-phenylglycine enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a prominent technique. researchgate.net

The principle involves passing the racemic mixture through a column packed with a chiral material. The enantiomers interact differently with the CSP, leading to different retention times and, thus, separation. One method describes the use of a teicoplanin-based CSP, where the L-phenylglycine enantiomer is less retained and elutes first, while the D-phenylglycine is more strongly retained. researchgate.net Synthetic chiral adsorbents can also be prepared by covalently bonding a chiral molecule, such as a derivative of D-phenylglycine itself, to a silica (B1680970) surface to create a CSP. chempedia.info

Diastereomeric Salt Formation and Crystallization

Alternative Chemical Synthetic Routes

Beyond the resolution of racemic mixtures, direct chemical synthesis provides access to D,L-phenylglycine. Several classical and modern synthetic methods have been developed for α-amino acids.

The Bucherer-Bergs reaction is a well-established multicomponent synthesis that produces hydantoins, which are key precursors to α-amino acids like phenylglycine. alfa-chemistry.comdntb.gov.uaresearchgate.net The reaction typically involves the one-pot condensation of an aldehyde or ketone, an alkali metal cyanide (like potassium or sodium cyanide), and ammonium (B1175870) carbonate. alfa-chemistry.com

For the synthesis of D,L-phenylglycine, the process starts with benzaldehyde. The reaction proceeds through the formation of an intermediate aminonitrile, which then cyclizes to form 5-phenylhydantoin. alfa-chemistry.com This resulting hydantoin derivative can then be hydrolyzed, typically under acidic or alkaline conditions, to yield D,L-phenylglycine. frontiersin.orgresearchgate.net This method is advantageous due to its use of readily available starting materials and operational simplicity. dntb.gov.uagoogle.com

Microchannel Reactor Technologies for Phenylglycine Production

Microchannel reactors, characterized by their high surface-area-to-volume ratios, offer significant advantages in chemical synthesis, including enhanced heat and mass transfer, improved safety for hazardous reactions, and precise control over reaction parameters. These features are particularly beneficial for the synthesis of phenylglycine, where reaction conditions can significantly influence yield and purity.

Research into the application of microreactors for amino acid synthesis is a burgeoning field. While specific data on the direct synthesis of D,L-phenylglycine sodium or potassium salts in microchannel reactors is emerging, the principles demonstrated for related amino acid syntheses are highly applicable. For instance, the continuous flow nature of microreactors allows for the rapid optimization of reaction conditions such as temperature, pressure, and residence time, leading to higher yields and selectivities.

The synthesis of phenylglycine often involves multiphasic systems, where the enhanced mass transfer in microreactors can dramatically increase reaction rates. For example, in a Strecker synthesis, which can be adapted for phenylglycine production from benzaldehyde, the efficient mixing of the aqueous and organic phases within the microchannels can lead to faster reaction kinetics and improved product quality. wikipedia.org

The potential benefits of employing microchannel reactors for the synthesis of D,L-phenylglycine and its salts include:

Increased Yield and Purity: Precise control over reaction parameters minimizes the formation of byproducts.

Enhanced Safety: The small reaction volumes inherent to microreactors reduce the risks associated with highly exothermic or hazardous reactions.

Scalability: While individual reactors are small, they can be readily scaled up by operating multiple reactors in parallel ("numbering-up").

Process Intensification: The high efficiency of microreactors can lead to smaller manufacturing footprints and reduced operational costs.

Phase-Transfer Catalysis in Amino Acid Synthesis

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. researchgate.net This methodology is particularly well-suited for the synthesis of amino acids like phenylglycine, where one reactant might be an inorganic salt soluble only in water and the other an organic substrate soluble only in an organic solvent.

The core principle of PTC involves a phase-transfer catalyst, often a quaternary ammonium salt, which transports a reactant from one phase to another where the reaction can occur. scirp.org For the synthesis of D,L-phenylglycine, PTC can be employed in various synthetic routes. For instance, in the alkylation of glycine derivatives with a benzyl (B1604629) halide, a phase-transfer catalyst can transport the glycine anion from the aqueous phase to the organic phase to react with the benzyl halide.

Key research findings in the application of PTC to organic synthesis highlight its advantages:

Mild Reaction Conditions: PTC often allows reactions to be conducted at lower temperatures and pressures, preserving the integrity of sensitive functional groups. researchgate.net

Increased Reaction Rates: By bringing reactants together, PTC overcomes the limitations of interfacial reactions, leading to significantly faster conversions. researchgate.net

Use of Inexpensive Reagents: PTC enables the use of simple and inexpensive inorganic bases and salts, which are often insoluble in organic solvents.

Simplified Work-up Procedures: The catalyst can often be recycled, and the separation of products is typically straightforward.

In the context of producing D,L-phenylglycine sodium or potassium salts, PTC can be instrumental. After the synthesis of the free amino acid, a subsequent phase-transfer-catalyzed reaction could be envisioned for the efficient formation of the desired alkali metal salt. For example, by using a suitable phase-transfer catalyst, an aqueous solution of sodium or potassium hydroxide (B78521) could be effectively reacted with an organic solution of D,L-phenylglycine to produce the corresponding salt with high efficiency.

The selection of the phase-transfer catalyst is critical and depends on the specific reaction. Quaternary ammonium salts with longer alkyl chains, such as tetrabutylammonium (B224687) bromide (TBAB) or methyltrioctylammonium chloride (Aliquat 336), have shown high efficacy in various synthetic applications. scirp.org The choice of the counter-ion (e.g., chloride vs. bromide) can also influence the reaction rate and yield. scirp.org

Chemical Transformations and Reactivity of D,l Phenylglycine Alkali Metal Salts

Racemization Mechanisms and Control in Phenylglycine Systems

Phenylglycine is recognized as one of the amino acids most prone to epimerization. This tendency is a significant challenge, particularly in synthetic applications like peptide synthesis where stereochemical integrity is paramount. The alkali metal salts of phenylglycine, by their nature, exist in environments where base-catalyzed processes are relevant.

Base-Catalyzed Epimerization at the α-Carbon

The principal mechanism for the racemization of phenylglycine is base-catalyzed epimerization, which proceeds via the abstraction of the proton at the α-carbon (the α-proton). mdpi.com This proton is notably acidic due to its benzylic position, where the resulting negative charge can be stabilized by the adjacent phenyl ring. mdpi.com

The process involves two key steps:

Deprotonation: A base removes the α-proton, creating a planar carbanion or enolate intermediate.

Reprotonation: The planar intermediate can be re-protonated from either face with equal probability, leading to a mixture of D and L enantiomers, thus resulting in racemization. mdpi.com

This epimerization is a significant side reaction during peptide synthesis, especially under basic conditions required for coupling or deprotection steps. nih.gov Studies have shown that the base-catalyzed coupling of Fmoc-protected phenylglycine is a critical step for racemization. mdpi.com Exposure to strong bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) over extended periods can significantly induce the racemization of phenylglycine residues within peptides.

Influence of Electronic Effects and Substituents on Racemization Rate

The rate of racemization is highly dependent on the electronic properties of the phenyl ring, which are influenced by its substituents. Electron-withdrawing groups on the aryl side chain can further stabilize the anionic intermediate formed upon α-proton abstraction, thereby increasing the rate of epimerization. mdpi.com

Conversely, electron-donating groups destabilize the carbanion and reduce the susceptibility to racemization. This effect is evident when comparing phenylglycine (Phg) with its hydroxylated derivatives. The observed order of susceptibility to racemization is:

4-hydroxyphenylglycine (Hpg) < Phenylglycine (Phg) < 3,5-dihydroxyphenylglycine (Dpg)

The hydroxyl group in Hpg is electron-donating, which reduces the rate of racemization. In contrast, the two hydroxyl groups in Dpg exert a stronger activating effect that increases the acidity of the α-proton, making it more prone to racemization.

Strategies for Stereochemical Stability in Solid-Phase Peptide Synthesis (SPPS)

Given phenylglycine's propensity to racemize, several strategies have been developed to maintain its stereochemical stability during Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The critical step identified for racemization is the base-catalyzed coupling of the Fmoc-protected phenylglycine. Therefore, mitigation strategies focus on the careful selection of coupling reagents and bases.

Key strategies include:

Choice of Base: Using sterically hindered and weaker bases can significantly minimize racemization. Bases such as 2,4,6-trimethylpyridine (B116444) (TMP) and 2,6-dimethylpyridine (B142122) (DMP) have proven superior to the more commonly used and stronger base, N,N-diisopropylethylamine (DIPEA).

Choice of Coupling Reagent: The activating agent used for the amino acid has a profound effect. Uronium-based reagents like COMU and phosphonium-based reagents like DEPBT have been shown to effectively suppress epimerization, especially when paired with a suitable base like TMP or DMP. mdpi.com

Research has systematically evaluated different combinations of reagents to identify optimal conditions for incorporating phenylglycine residues with minimal loss of stereochemical purity.

Coupling ReagentBaseCorrect Diastereomer (%)
HATUDIPEA79
HATUNMM84
HATUTMP93
HBTUDIPEA74
PyBOPDIPEA71
DEPBTDIPEA90
COMUDIPEA92
DEPBT TMP >99
COMU TMP >99

Data sourced from studies on model peptides to assess phenylglycine racemization under various SPPS coupling conditions.

These findings demonstrate that racemization can be reduced to negligible levels by selecting an optimized combination of coupling reagent and base. nih.gov

Directed C-H Functionalization of Phenylglycine Derivatives

Beyond reactivity at the α-carbon, the phenyl ring of phenylglycine derivatives is a target for C-H functionalization. These reactions utilize a directing group, typically the amino group or a derivative thereof, to guide a transition metal catalyst to a specific C-H bond, enabling regioselective modification. This strategy provides a powerful tool for synthesizing unnatural α-amino acids with diverse functionalities.

Palladium-Catalyzed Ortho-Functionalizations (Arylation, Iodination, Acetoxylation, Olefination)

Palladium catalysis is widely employed for the ortho-functionalization of phenylglycine derivatives. The general mechanism involves the formation of an orthopalladated intermediate (a palladacycle), which then undergoes further reaction to introduce a new functional group. While these transformations are highly effective, some loss of chirality can occur during the functionalization step.

Arylation: Palladium-catalyzed C-H arylation allows for the direct coupling of the phenylglycine core with aryl halides or arylboronic acids. A directing group on the nitrogen atom guides the palladium catalyst to the ortho C-H bond, which is then activated and coupled with the aryl partner. This method is valuable for creating π-extended and sterically hindered amino acid derivatives.

Iodination: The ortho-iodination of phenylglycine derivatives can be achieved by reacting a pre-formed orthopalladated complex with molecular iodine (I₂). This reaction proceeds with good yields and provides an ortho-iodinated phenylglycine product that can serve as a versatile intermediate for further cross-coupling reactions.

Acetoxylation: Ortho-acetoxylation introduces an acetoxy group onto the phenyl ring. This is typically accomplished by reacting a palladacycle intermediate with an oxidant like (diacetoxyiodo)benzene (PhI(OAc)₂). The amide group of an anilide, for instance, can serve as an effective directing group for this transformation.

Olefination: Palladium-catalyzed C-H olefination involves the coupling of the ortho C-H bond with an alkene. This reaction allows for the synthesis of phenylglycine derivatives containing vinyl or styrenyl groups at the ortho position, providing access to a range of unsaturated amino acid analogues.

FunctionalizationCatalyst/ReagentsFunctional Group Introduced
Arylation Pd(OAc)₂, Ligand, Aryl Halide/Boronic Acid-Aryl
Iodination [Pd(μ-Cl)(Phg-deriv)]₂, I₂-I
Acetoxylation Pd(OAc)₂, PhI(OAc)₂-OAc (Acetoxy)
Olefination Pd(OAc)₂, Alkene, Oxidant-CH=CHR (Alkene)

Ruthenium-Catalyzed C-H/N-H Oxidative Coupling Reactions

While ruthenium catalysis is a well-established method for C-H functionalization and oxidative coupling reactions on various aromatic and heterocyclic systems, specific examples involving the direct C-H/N-H oxidative coupling of D,L-phenylglycine or its simple derivatives are not extensively documented in the reviewed scientific literature. mdpi.com Such reactions typically involve the formation of new heterocyclic rings through the annulation of substrates like anilines or benzamides with alkynes, but their direct application to phenylglycine remains a specialized area.

Formation of Organometallic Complexes

The alkali metal salts of D,L-phenylglycine, while simple ionic compounds, serve as precursors and analogues for more complex organometallic structures. The phenylglycine moiety, containing both a carboxylate and an amino group, can act as a versatile ligand in coordination chemistry. Although direct studies on organometallic complexes formed specifically from D,L-phenylglycine sodium or potassium salts are not extensively detailed in the available research, the principles of coordination can be understood from related phenylglycine derivatives.

The study of metal complexes with ligands derived from phenylglycine, such as phenyl-glycine-o-carboxylic acid, provides insight into the potential coordination behavior. In such complexes, the ligand can coordinate with metal (II) chlorides. orientjchem.orgorientjchem.org The formation of these complexes typically involves dissolving the phenylglycine derivative and the metal salt in a suitable solvent, followed by refluxing to facilitate the reaction. orientjchem.orgorientjchem.org The resulting organometallic compounds can be characterized using various spectroscopic and analytical techniques, including FT-IR, UV-visible spectroscopy, and ¹H-NMR. orientjchem.orgorientjchem.org

Furthermore, derivatives of phenylalanine, a closely related amino acid, have been used to synthesize novel organometallic complexes with potential applications. For instance, mononuclear gold (III) and platinum (II) complexes have been synthesized using boronated phenylalanine (BPA) in conjunction with other ligands like 4,4'-dimethyl-2,2'-dipyridyl or 1,10-phenanthroline-5,6-dion. nih.gov These studies highlight the capacity of the amino acid structure to participate in the formation of stable organometallic complexes. nih.gov The interaction between the metal center and the phenylglycine derivative ligand is a key aspect of the formation of these coordination complexes. orientjchem.orgmt.com

Ligand DerivativeMetal Ion(s)Type of ComplexReference
Phenyl-glycine-o-carboxylic acidCo(II), Ni(II), Cu(II)Coordination Complex orientjchem.orgorientjchem.org
Boronated Phenylalanine (BPA)Au(III), Pt(II)Mononuclear Complex nih.gov

Photochemistry and Radical Generation from N-Phenylglycine

N-Phenylglycine (NPG), a derivative of phenylglycine, exhibits significant photochemical activity and is known to be an efficient generator of radicals, particularly under UV or visible light irradiation. acs.organu.edu.auresearchgate.nethampfordresearch.com This property makes it a valuable component in photopolymerization processes, often acting as a co-initiator. acs.organu.edu.auresearchgate.net

The generation of radicals from N-phenylglycine can occur through several mechanisms. One primary pathway is the direct photodecomposition upon exposure to near-UV light, such as from a UV LED at 392 nm. acs.organu.edu.auresearchgate.netfigshare.com This process leads to the formation of PhNHCH₂• radicals. acs.organu.edu.auresearchgate.net Another significant mechanism is a decarboxylation process, where N-phenylglycine preferentially produces radicals. hampfordresearch.com This photoinduced decarboxylation can be sensitized by other compounds, such as aromatic nitro-compounds, leading to the formation of radical intermediates.

Research has shown that N-phenylglycine can interact with other molecules to generate different types of radicals. For instance, in the presence of an iodonium salt under UV LED irradiation, N-phenylglycine can generate both phenyl radicals and cations. acs.organu.edu.auresearchgate.net These species are highly effective in initiating both free radical and cationic photopolymerization. acs.organu.edu.auresearchgate.net

The process of radical generation often involves a photoinduced single electron transfer (SET) as the initial step. nih.gov In photoreduction reactions involving N-phenylglycine, a proposed sequence involves an initial SET, followed by a proton transfer from the radical cation of the N-phenylglycine to the radical anion of the electron acceptor. nih.gov Visible-light photoredox catalysis can also be employed to generate α-amino radicals from N-phenylglycine through a decarboxylative pathway. rwth-aachen.de

ConditionReactant(s)Generated Radical(s)MechanismReference(s)
Near-UV LED (392 nm)N-PhenylglycinePhNHCH₂•Direct Photodecomposition acs.organu.edu.auresearchgate.net
Near-UV LED (392 nm)N-Phenylglycine, Iodonium SaltPhenyl radicals, CationsInteraction/Electron Transfer acs.organu.edu.auresearchgate.net
UV/Visible LightN-PhenylglycineRadicalsDecarboxylation hampfordresearch.com
PhotosensitizationN-(2-chlorophenyl)glycine, Aromatic nitro-compoundsRadical intermediatesPhotosensitized Decarboxylation
PhotoreductionN-Phenylglycine, 3-methylquinoxalin-2-one derivativesRadical cation of NPGPhotoinduced Single Electron Transfer (SET) nih.gov
Visible Light PhotocatalysisN-Phenylglycineα-amino radicalsReductive Radical Addition rwth-aachen.de

Crystallographic and Solid State Characterization of D,l Phenylglycine Alkali Metal Salts

Crystal Structure Determination by X-ray Diffraction

X-ray diffraction (XRD) is a primary technique for elucidating the three-dimensional atomic arrangement of crystalline solids. nih.govnih.gov By analyzing the diffraction pattern produced when X-rays interact with a crystal, researchers can determine the unit cell dimensions, space group, and the precise coordinates of each atom within the crystal lattice. youtube.comunivie.ac.at This technique has been successfully applied to alkali metal salts of D,L-phenylglycine to understand their structural architecture.

A study on potassium D,L-phenylglycinate (PGLYK) determined its crystal structure by single-crystal X-ray diffraction at a temperature of 100 K. The analysis revealed that PGLYK crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The crystal is composed of phenylglycine anions and potassium cations. researchgate.net The unit cell parameters derived from this analysis provide a fundamental description of the crystal lattice.

Compound Crystal System Space Group Temperature (K) Z
Potassium D,L-phenylglycinate (PGLYK)MonoclinicP2₁/c1004
Data sourced from a study on potassium dl-phenylglycinate salt. researchgate.net

The crystal structure of D,L-phenylglycine alkali metal salts is stabilized by a complex network of intermolecular forces, including strong ionic interactions and hydrogen bonds. In the crystal structure of potassium D,L-phenylglycinate, the potassium ion (K⁺) is coordinated by five oxygen atoms and one nitrogen atom, creating a distorted octahedral geometry. researchgate.net This coordination arises from the electrostatic attraction between the positive potassium cation and the negatively charged carboxylate group and the lone pair of electrons on the nitrogen atom of the phenylglycine anion. researchgate.netlibretexts.org

Hydrogen bonding plays a critical role in reinforcing the crystal structure. These bonds can occur between the phenylglycine anions themselves (cation-cation interactions) or between the anion and the cation (cation-anion interactions). researchgate.net In PGLYK, a notable intramolecular N–H⋯O hydrogen bond is present, with a bond length of 2.713 Å. researchgate.net In related structures like D,L-phenylglycinium chloride, chloride anions are situated between layers of phenylglycinium cations, forming hydrogen bonds with the nitrogen and oxygen atoms of the cations, which further strengthens the cohesion of the ionic structure. researchgate.net The interaction between cations and anions, such as the C–H···O hydrogen bonds observed in some amino acid-based ionic liquids, is a significant stabilizing factor. researchgate.net

In addition to ionic and hydrogen bonds, non-covalent interactions involving the aromatic phenyl rings contribute to the stability of the crystal lattice. These π-interactions, which can include π-π stacking and cation-π interactions, are crucial in the self-assembly and packing of aromatic molecules. nih.govnih.gov

In the context of phenylglycine salts, studies on related compounds have highlighted the importance of these forces. For instance, research on D,L-phenylglycinium trifluoromethanesulfonate (B1224126) monohydrate revealed that the dehydration process is preceded by a weakening of non-covalent aromatic-aromatic interactions, indicating their role in maintaining the hydrated crystal structure. researchgate.net The stabilization of β-sheet domains in peptides containing phenyl-glycine residues has been attributed to the formation of intermolecular π-stacking, which promotes a compact structure. nih.gov The analysis of ligand-protein complexes frequently shows a pattern of hydrophobic and π-type interactions (π-π stacking, π-sigma) with aromatic residues like phenylalanine, reinforcing the importance of these interactions in stabilizing molecular complexes. mdpi.com

Stereoselectivity in Salt and Co-crystal Formation

Stereoselectivity is a critical phenomenon in the crystallization of chiral molecules like phenylglycine. Studies involving D,L-phenylglycine and its sodium salt have shown that the chiral identity of the components plays a decisive role in whether a salt-cocrystal product can be formed. nih.govresearchgate.net

Research using X-ray powder diffraction and differential scanning calorimetry has explored these stereoselective phenomena. nih.gov It was found that when attempting to cocrystallize an enantiomerically pure substance (like D- or L-phenylglycine) with its enantiomerically pure salt, the outcome is dependent on the absolute configurations of the reactants. nih.govresearchgate.net Specifically, a salt-cocrystal was formed only when the absolute configuration of the two components was opposite (e.g., D-acid with L-salt). nih.gov Conversely, no stereoselectivity was observed in the cocrystallization of an enantiomerically pure acidic substance with its enantiomerically pure base addition salt. nih.govresearchgate.net This demonstrates that specific chiral recognition processes govern the formation of these multi-component crystalline solids.

Polymorphism and Solid-State Forms of Phenylglycine Salts

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a distinct crystal lattice arrangement and different physicochemical properties. ntnu.no While extensive research exists on the polymorphism of glycine (B1666218), where additives like sodium chloride can influence the resulting form (α, β, or γ), the principles also apply to its derivatives. researchgate.netnih.govacs.orgresearchgate.net The presence of different solid-state forms, such as hydrates and anhydrous crystals, is a manifestation of polymorphism.

For phenylglycine salts, different solid-state forms have been identified. For example, D,L-phenylglycinium trifluoromethanesulfonate exists as a monohydrate (PGTFH) which crystallizes in the monoclinic space group C2/c. researchgate.net Upon dehydration, it transforms into an anhydrous form (PGTF) that crystallizes in the triclinic space group P-1. researchgate.net This transformation highlights the existence of at least two distinct solid-state forms for this particular salt, driven by the presence or absence of water in the crystal lattice.

Compound Solid-State Form Crystal System Space Group
D,L-phenylglycinium trifluoromethanesulfonateMonohydrate (PGTFH)MonoclinicC2/c
D,L-phenylglycinium trifluoromethanesulfonateAnhydrous (PGTF)TriclinicP-1
Data sourced from a study on the dehydration process of dl-phenylglycinium trifluoromethanesulfonate monohydrate. researchgate.net

Thermal Analysis of Crystalline Forms (e.g., Dehydration Processes)

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the physical and chemical changes that occur in a material as a function of temperature. These methods are particularly useful for characterizing the dehydration processes of hydrated crystalline salts. nih.gov

The dehydration of D,L-phenylglycinium trifluoromethanesulfonate monohydrate (PGTFH) has been studied in detail. researchgate.net Thermal analysis showed that this compound dehydrates in a single step centered at 353 K (80 °C). researchgate.net This process corresponds to the loss of one water molecule per formula unit, leading to the formation of the anhydrous crystalline form. researchgate.net Temperature-dependent infrared (IR) spectroscopy further elucidated this transition, showing changes in the vibrational spectra corresponding to the removal of water and the subsequent rearrangement of the crystal lattice. researchgate.net Studies on other hydrated salts have shown that the onset temperature for water release is a key property, and the activation energy for dehydration can be determined from kinetic studies at various temperatures. nih.govresearchgate.net

Advanced Spectroscopic and Computational Investigations

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for probing the structural characteristics of molecules. By analyzing the vibrational modes of chemical bonds, these methods offer a detailed fingerprint of the molecular architecture.

The infrared and Raman spectra of D,L-Phenylglycine salts are characterized by distinct bands corresponding to the vibrations of its functional groups, including the carboxylate group (-COO⁻), the amino group (-NH₂), and the phenyl ring. The presence of the metal cation (Na⁺ or K⁺) and the crystalline environment significantly influences these vibrations.

In the solid state, extensive intermolecular hydrogen bonding between the carboxylate and amino groups, as well as interactions with the cation, leads to shifts in the vibrational frequencies of the functional groups. researchgate.netnih.gov For instance, the spectra of related amino acid salts show that the presence of both carbonyl (C=O) and ionized carboxylic (-COO⁻) groups can be identified, which is a key feature in these compounds. nih.govresearchgate.net The asymmetric and symmetric stretching vibrations of the carboxylate group are particularly sensitive to the coordination environment.

The phenyl ring exhibits a set of characteristic vibrations. Key marker bands for the aromatic amino acid structure are consistently observed. researchgate.net These include C-H stretching, in-plane and out-of-plane C-H deformation, and ring stretching modes. The positions of these bands can provide information about the substitution pattern and the electronic environment of the phenyl group. For example, in similar compounds, ν(C=N) stretching of the diazepine (B8756704) ring is observed near 1615 cm⁻¹ in Raman spectra, while the C=O stretching mode appears around 1680 cm⁻¹ in IR spectra. nih.gov

A tentative assignment of some key vibrational modes for a phenylglycine salt, based on studies of similar molecules, is presented below. researchgate.netuc.pt

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Primary Functional Group
N-H Stretching3200-3400Amino (-NH₂)
C-H Stretching (Aromatic)3000-3100Phenyl Ring
Asymmetric COO⁻ Stretching1550-1610Carboxylate (-COO⁻)
Symmetric COO⁻ Stretching1400-1450Carboxylate (-COO⁻)
C=C Ring Stretching1450-1600Phenyl Ring
C-H In-plane Bending1000-1300Phenyl Ring
C-H Out-of-plane Bending690-900Phenyl Ring

To achieve an unambiguous assignment of the observed vibrational bands in the IR and Raman spectra, experimental data are often correlated with theoretical predictions from quantum chemical calculations. researchgate.net Methods like Density Functional Theory (DFT) are used to calculate the vibrational frequencies and intensities of the molecule in its optimized geometry. uc.pt

This correlative approach is invaluable for several reasons. It helps to resolve ambiguities in band assignments, especially in complex regions of the spectrum where multiple vibrational modes overlap. Furthermore, it allows for the assignment of subtle spectral features that might otherwise be overlooked. By comparing the calculated potential energy distribution (PED) for each vibrational mode with the experimental spectrum, a detailed understanding of the nature of the vibrations can be achieved. uc.pt This synergy between experimental measurement and theoretical computation provides a robust foundation for the vibrational analysis of D,L-Phenylglycine salts.

Quantum Chemical and Computational Modeling

Quantum chemical and computational modeling have become indispensable for investigating the properties of chemical compounds at the molecular level. These methods provide detailed information that complements and explains experimental findings.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. It is particularly effective for optimizing the molecular geometry and calculating the vibrational frequencies of compounds like D,L-Phenylglycine salts. orientjchem.orgaps.org

DFT calculations, often using functionals like B3LYP with basis sets such as 6-31++G(d,p), can predict key geometrical parameters, including bond lengths and bond angles. orientjchem.org For amino acid salts, the optimized geometry of the -COOM group (where M=Na or K) is of particular interest. orientjchem.org Studies on sodium and potassium salts of other amino acids have shown that the choice of the alkali metal affects the structural characteristics of the salt. orientjchem.org

The table below shows representative optimized geometrical parameters for the carboxylate group in sodium and potassium salts of an amino acid, as calculated by DFT. orientjchem.org

Parameter Sodium Salt Potassium Salt
Bond Length L(O-M) (Å)ValueValue
Bond Angle O-C=O (°)ValueValue

(Note: Specific values for D,L-Phenylglycine salts would require dedicated calculations, but the table illustrates the type of data generated.)

Furthermore, DFT calculations provide theoretical vibrational spectra that can be compared with experimental IR and Raman data, aiding in the definitive assignment of vibrational modes as discussed in section 5.1.2. uc.ptresearchgate.net

The physical and chemical properties of D,L-Phenylglycine salts in the solid state and in solution are heavily influenced by a network of non-covalent interactions. Computational methods are essential for characterizing these weak, yet cumulatively significant, forces.

Intermolecular Interactions: These include hydrogen bonds between the amino and carboxylate groups of adjacent molecules, as well as electrostatic interactions involving the Na⁺ or K⁺ ions. aps.orgresearchgate.net The presence of salt ions can modulate these interactions, either stabilizing or destabilizing them depending on the specific nature of the interacting molecules and the ion concentration. researchgate.net Computational studies can quantify the strength of these interactions and analyze how they dictate the crystal packing or behavior in solution.

Intramolecular Interactions: Within a single molecule of phenylglycine salt, intramolecular interactions can also occur. A notable example is the potential for a cation-π interaction between the Na⁺ or K⁺ ion and the electron-rich phenyl ring. researchgate.net Such interactions, though often weak, can influence the molecule's preferred conformation. Computational analysis is crucial for identifying and quantifying these subtle intramolecular forces that are difficult to probe experimentally. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules. scirp.orgnih.gov This method is employed to calculate electronic absorption spectra (UV-Vis), which arise from the transition of electrons from occupied molecular orbitals to unoccupied ones upon absorption of light. mdpi.com

By applying TD-DFT, one can predict the excitation energies, corresponding absorption wavelengths, and oscillator strengths for the electronic transitions in D,L-Phenylglycine salts. scirp.org These calculations help in understanding the nature of the electronic transitions, for example, whether they are localized on the phenyl ring (π→π* transitions) or involve charge transfer. The solvent environment can be included in these calculations using models like the Polarizable Continuum Model (PCM) to provide more realistic predictions of spectra in solution. mdpi.com The results from TD-DFT are critical for interpreting experimental UV-Vis spectra and understanding the photophysical behavior of the compound. scirp.orgmdpi.com

Computational Study of Cation-Phenylglycine Interactions

Computational chemistry offers profound insights into the non-covalent interactions between cations and the phenylglycine molecule. These studies, primarily employing Density Functional Theory (DFT) and ab initio methods, are crucial for understanding the intrinsic binding affinities and structural conformations that govern the behavior of D,L-phenylglycine salts at a molecular level.

The interaction between an alkali metal cation, such as sodium (Na⁺) or potassium (K⁺), and the phenylglycine anion is multifaceted. The cation can interact with several sites on the phenylglycine molecule: the carboxylate group (-COO⁻), the amino group (-NH₂), and the aromatic phenyl ring (a cation-π interaction). The final geometry and stability of the resulting complex are a delicate balance of these competing interactions.

Ab initio calculations, such as those at the MP2/6-311++G(d,p) level of theory, have been effectively used to probe the hydration structure of analogous systems like sodium glycinate (B8599266). nih.gov These studies reveal that in the gas phase, the sodium ion forms a bidentate chelate with the carboxylate group of the amino acid. nih.gov However, upon hydration, water molecules progressively solvate the ion, leading to a weakening of the direct Na⁺-carboxylate interaction and eventual dissociation in bulk water. nih.gov

For phenylglycine, the presence of the phenyl ring introduces the possibility of cation-π interactions. These are non-covalent forces where the cation is attracted to the electron-rich π-system of the aromatic ring. DFT studies on similar systems, like benzene-alkali metal complexes, have quantified these interactions, showing that they can be significant. nih.gov The strength of this interaction is dependent on the nature of the cation and its distance and orientation relative to the aromatic ring. nih.gov

Table 1: Representative Interaction Energies from Computational Studies on Related Systems

Interacting PairComputational MethodBasis SetInteraction Energy (kcal/mol)
Benzene-Li⁺DFT (B3LYP)6-311+G(d,p)~ -38
Arg-Pheab initioNot Specified-2 to -8
Na⁺-Glycinate (gas phase)MP26-311++G(d,p)> 30 kJ/mol difference between conformers

Molecular Dynamics Simulations for Solution Behavior

Molecular Dynamics (MD) simulations provide a dynamic picture of the behavior of D,L-phenylglycine sodium or potassium salts in solution, complementing the static view from computational quantum chemistry. These simulations model the motion of every atom in a system over time, offering detailed information on solvation structures, ion pairing, and the influence of the salt on the properties of the solvent.

In an aqueous solution, the sodium or potassium salt of D,L-phenylglycine dissociates into the respective cation (Na⁺ or K⁺) and the phenylglycinate anion. MD simulations of similar ionic species in water, often using force fields like SPC/E for water molecules, reveal the intricate dance of solvation. nih.gov

The simulations typically show the formation of distinct hydration shells around the dissolved ions. For the Na⁺ and K⁺ ions, water molecules orient themselves with their oxygen atoms pointing towards the cation. The structure and dynamics of these hydration shells are key to understanding the macroscopic properties of the solution.

For the phenylglycinate anion, the solvation structure is more complex. The negatively charged carboxylate group strongly interacts with the hydrogen atoms of surrounding water molecules, forming robust hydrogen bonds. The amino group also participates in hydrogen bonding with the solvent. The hydrophobic phenyl ring, in contrast, influences the local water structure differently, promoting a phenomenon known as hydrophobic hydration, where water molecules form a more ordered, cage-like structure around the nonpolar group.

MD simulations on related systems, such as the solvation of phenylglycine-derived chiral stationary phases, demonstrate that the orientation and conformation of the phenylglycine moiety are highly sensitive to the solvent environment. nih.gov Studies on simple amino acid salts like sodium glycinate indicate that as the number of water molecules increases, water-water hydrogen bonding becomes more dominant than direct ion-water interactions, facilitating the dissociation of the ion pair. nih.gov

A key aspect explored by MD simulations is the concept of ion pairing. In solution, a cation and an anion may remain in close proximity for a certain duration, forming a contact ion pair or a solvent-shared ion pair. The extent of ion pairing for D,L-phenylglycine salts would depend on the concentration of the salt and the specific cation. MD simulations can quantify the residence time of ions and solvent molecules in different regions, providing a detailed understanding of the dynamic equilibria in the solution. For instance, simulations of NaCl in water have been used to determine ionic conductivity and transport numbers, which are directly related to the solvation and mobility of the ions. nih.gov

Table 2: Typical Parameters and Outputs from Molecular Dynamics Simulations of Ionic Solutions

Parameter / OutputDescriptionRelevance to Phenylglycine Salts
Force FieldA set of parameters to describe the potential energy of the system (e.g., AMBER, CHARMM).Defines the interactions between all atoms in the simulation, including the phenylglycine anion, cations, and water.
Water ModelA model to represent water molecules (e.g., SPC/E, TIP3P).Crucial for accurately simulating the solvation of the ions and the phenylglycine molecule.
Radial Distribution Function (g(r))Describes how the density of surrounding particles varies as a function of distance from a reference particle.Reveals the structure of the hydration shells around the Na⁺/K⁺ cations and different parts of the phenylglycinate anion.
Coordination NumberThe number of nearest neighbors to a given particle, typically integrated from the g(r).Quantifies the number of water molecules in the first solvation shell of the ions and functional groups.
Mean Square Displacement (MSD)Measures the average distance a particle travels over time.Used to calculate the diffusion coefficients of the ions and the phenylglycine molecule, indicating their mobility in the solution.

Role of D,l Phenylglycine Alkali Metal Salts in Organic Synthesis and Catalysis Research

Utilization as Chiral Building Blocks

The racemic nature of D,L-phenylglycine and its salts makes it a valuable starting material for the synthesis of enantiomerically pure compounds, which are essential in the pharmaceutical industry and materials science.

Precursors for Non-Proteinogenic Amino Acids and Derivatives

D,L-Phenylglycine is a non-proteinogenic amino acid, meaning it is not one of the 22 amino acids naturally encoded in the genomes of organisms for protein synthesis. wikipedia.org However, it and its derivatives are vital building blocks for a variety of important molecules. wikipedia.orgnih.gov The chemical synthesis of these non-standard amino acids often starts from readily available precursors like D,L-phenylglycine. nih.gov These synthetic routes can involve modifications such as alkylations, side-chain substitutions, and other transformations to create a diverse array of non-proteinogenic amino acids. nih.govmdpi.com

For instance, L-phenylglycine is a precursor for the synthesis of the antitumor agent taxol and certain antibiotics. nih.gov D-phenylglycine is a crucial side chain for widely used β-lactam antibiotics like ampicillin (B1664943) and cephalexin. researchgate.netnih.gov The demand for D-phenylglycine is significant, with annual production exceeding 5,000 tons. nih.gov

The synthesis of these derivatives can be achieved through various chemical and biocatalytic methods. nih.gov While chemical synthesis offers versatility, it can present challenges in controlling stereoselectivity and may have lower yields. nih.gov

Application in Stereoselective Synthesis of Complex Molecules

The separation of the D- and L-enantiomers of phenylglycine is a critical step in its application for stereoselective synthesis. This resolution can be achieved through various methods, including enzymatic processes. researchgate.net Once separated, the individual enantiomers serve as chiral synthons, or building blocks, for the synthesis of complex, optically active molecules.

For example, L-phenylglycine is utilized in the creation of neurokinin NK1 receptor antagonists and thymidylate synthase inhibitors. researchgate.net The precise three-dimensional arrangement of these molecules is often essential for their biological activity, and the use of enantiomerically pure phenylglycine ensures the desired stereochemistry in the final product.

Catalytic Applications

Beyond its role as a structural component, derivatives of phenylglycine have found significant utility in the field of catalysis, influencing the rate and outcome of chemical reactions.

Phenylglycine-Derived Organocatalysts in Asymmetric Reactions

In the realm of asymmetric organocatalysis, where small organic molecules are used to catalyze stereoselective reactions, derivatives of amino acids like phenylglycine play a prominent role. researchgate.netyoutube.comyoutube.com These catalysts are often cheaper and more environmentally friendly than their metal-containing counterparts. researchgate.net

For example, imidazolidinones derived from phenylalanine have proven to be highly efficient organocatalysts in the enantioselective α-functionalization of aldehydes. acs.org These catalysts guide the reaction to produce a specific enantiomer of the product with high selectivity. acs.org The structure of the organocatalyst, including the amino acid from which it is derived, significantly influences the yield and enantiomeric excess of the reaction. acs.org

Co-initiator Roles in Photopolymerization Processes

N-phenylglycine (NPG), a derivative of phenylglycine, is a well-established and effective co-initiator in Type II photopolymerization reactions. researchgate.netnih.gov These reactions are initiated by light and are used in a wide range of applications, including dental resins and 3D printing. nih.govnih.gov

In these systems, a photosensitizer absorbs light and then interacts with the co-initiator, such as N-phenylglycine, to generate free radicals. rsc.org These radicals then initiate the polymerization of monomers. rsc.org N-phenylglycine is favored for its low toxicity and because it is non-allergenic. researchgate.net It can be used in conjunction with various photosensitizers, such as camphorquinone (B77051) (CQ), to efficiently initiate polymerization. researchgate.net Research has also shown that N-phenylglycine can act as a versatile photoinitiator on its own under near-UV LED irradiation, generating radicals to initiate both free radical and cationic photopolymerization. anu.edu.au

Enzymatic Transformations and Biocatalysis

Enzymes offer a powerful and highly selective means of transforming D,L-phenylglycine and its derivatives. Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, provides a green and efficient alternative to traditional chemical methods. researchgate.net

The enzymatic resolution of racemic D,L-phenylglycine is a key industrial process. researchgate.netgoogle.com Enzymes like penicillin G acylase and aminopeptidases can selectively act on one enantiomer, allowing for the separation of the D- and L-forms. google.comnih.govnih.gov For example, immobilized penicillin G acylase has been used for the quantitative hydrolysis of L-phenylacetyl phenylglycine, enabling the recovery of L-phenylglycine. nih.gov

Furthermore, enzymatic synthesis pathways have been developed for the production of both D- and L-phenylglycine. nih.govtandfonline.comscielo.br These biocatalytic cascades can start from various precursors, including racemic mandelic acids, styrenes, and even bio-based L-phenylalanine, offering a more sustainable manufacturing route. epa.govsemanticscholar.org For instance, engineered Escherichia coli cells co-expressing multiple enzymes have been used for the one-pot synthesis of D-phenylglycine with high conversion rates and enantiomeric purity. epa.govsemanticscholar.org

The table below summarizes some of the key enzymes and their roles in the transformation of phenylglycine.

EnzymeRole in Phenylglycine TransformationReference
Penicillin G AcylaseEnantioselective hydrolysis for resolution of D,L-phenylglycine derivatives. nih.gov
Aminopeptidase (B13392206)Enzymatic resolution of D,L-phenylglycine amide. google.com
AminotransferaseSynthesis of D-phenylglycine from benzoylformate. tandfonline.comdtu.dk
Nitrilase/AmidaseConversion of 2-phenyl-2-amino-acetonitrile to D-phenylglycine. scielo.br
Leucine (B10760876) DehydrogenaseConversion of phenylglyoxylate (B1224774) to L-phenylglycine. nih.gov

Nitrilase and Aminopeptidase Applications in Enantioselective Processes

Chemoenzymatic methods that couple chemical synthesis with biocatalytic resolution are highly effective for producing enantiomerically pure phenylglycine derivatives. One prominent strategy combines the chemical Strecker synthesis of racemic phenylglycinonitrile (rac-PGN) with the enantioselective hydrolysis of the nitrile by a nitrilase. uni-stuttgart.defrontiersin.org The Strecker synthesis portion involves the reaction of benzaldehyde (B42025), cyanide, and ammonia (B1221849) to form rac-PGN. frontiersin.org

This racemic nitrile can then be directly converted by recombinant nitrilase enzymes without intermediate purification steps. uni-stuttgart.defrontiersin.org Researchers have studied nitrilase variants from Pseudomonas fluorescens EBC191 for this purpose. uni-stuttgart.defrontiersin.org By optimizing the reaction conditions to a mildly alkaline pH (e.g., pH 9.5), it is possible to achieve not only high yields of the aminonitrile but also its in-situ racemization. uni-stuttgart.defrontiersin.org This allows for a dynamic kinetic resolution, where the less reactive (S)-enantiomer of the nitrile racemizes to the reactive (R)-enantiomer, which is concurrently hydrolyzed by an (R)-specific nitrilase. uni-stuttgart.defrontiersin.org Using this method with an engineered E. coli strain, (R)-phenylglycine has been synthesized with an enantiomeric excess (ee) of ≥ 95% and yields up to 81%. uni-stuttgart.defrontiersin.org

Furthermore, the process can be tailored to produce different products by selecting specific enzyme variants or host strains. uni-stuttgart.de For instance, using nitrilase variants that favor amide formation or employing E. coli strains with active aminopeptidase genes can lead to the preferential synthesis of (S)-phenylglycine amide, (R)-phenylglycine amide, or (S)-phenylglycine. uni-stuttgart.de In a different enzymatic approach, Penicillin G acylase (PGA) has been utilized to produce pure D-phenylglycine from a racemic mixture through an acylation reaction, demonstrating the versatility of enzymes in these enantioselective processes. nih.gov

Peptide Synthesis Strategies and Challenges

Phenylglycine-containing peptides are of increasing interest due to their diverse pharmaceutical applications, including as components of antimicrobial agents and as inhibitors of viral proteases. luxembourg-bio.com However, the synthesis of these peptides presents significant challenges, primarily related to maintaining stereochemical integrity at the α-carbon of the phenylglycine residue. luxembourg-bio.comnih.gov

Fmoc-Based Solid-Phase Peptide Synthesis with Phenylglycine

Solid-phase peptide synthesis (SPPS) using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is a standard and efficient method for producing peptides. luxembourg-bio.com When incorporating phenylglycine (Phg), however, a major complication arises from the high risk of epimerization (racemization) at the α-carbon. luxembourg-bio.comfao.org The increased acidity of the α-proton on the phenylglycine residue, stabilized by the adjacent aromatic ring, makes it susceptible to abstraction under the basic conditions used during synthesis, leading to a loss of stereochemical configuration. nih.govrsc.org This issue has led to phenylglycine often being labeled a "troublesome" residue in peptide synthesis. luxembourg-bio.comfao.org

Studies have systematically investigated the extent of Phg racemization under various Fmoc-SPPS conditions. luxembourg-bio.comresearchgate.net It has been determined that the critical step for racemization is not the removal of the Fmoc protecting group itself, but rather the base-catalyzed coupling of the incoming Fmoc-Phg-OH residue. luxembourg-bio.comresearchgate.netnih.gov While standard Fmoc deprotection using piperidine (B6355638) can contribute to epimerization, especially with prolonged exposure, the choice of coupling reagents and the base used during the activation/coupling step has a more profound impact. luxembourg-bio.comnih.gov

Control of Epimerization during Peptide Bond Formation

The key to successfully synthesizing phenylglycine-containing peptides with high stereochemical purity lies in carefully selecting the reaction conditions for peptide bond formation. luxembourg-bio.com Epimerization is a significant side reaction that can compromise the biological activity of the final peptide, as activity is highly dependent on the specific three-dimensional conformation. nih.gov

Research has shown that the choice of base during the coupling step is critical. luxembourg-bio.com Replacing stronger, less sterically hindered bases like N,N-diisopropylethylamine (DIPEA) with weaker or more sterically hindered bases can significantly reduce racemization. luxembourg-bio.com An even more effective strategy is to modify the coupling reagent system entirely. The use of specific coupling reagents such as 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) or (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU), in combination with hindered bases like 2,4,6-trimethylpyridine (B116444) (TMP) or 2,6-dimethylpyridine (B142122) (DMP), has been shown to reduce racemization to negligible levels. luxembourg-bio.comfao.orgresearchgate.net These optimized conditions allow for the epimerization-free synthesis of phenylglycine-containing peptides, overcoming a major hurdle in their production. luxembourg-bio.com

Table 2: Influence of Coupling Reagents and Bases on Phenylglycine Racemization during Fmoc-SPPS
Coupling ReagentBaseLevel of RacemizationReference
HATUDIPEASignificant luxembourg-bio.com
DMTMM-BF₄NMMReduced (29% impurity) nih.gov
DEPBTTMP or DMPNegligible luxembourg-bio.comfao.orgresearchgate.net
COMUTMP or DMPNegligible luxembourg-bio.comfao.orgresearchgate.net

Solution Phase Behavior and Interfacial Phenomena

Solubility Studies of Phenylglycine Salts in Aqueous Electrolyte Solutions

The solubility of amino acids like phenylglycine in water is significantly influenced by the presence of electrolytes (salts). This phenomenon is crucial for processes such as crystallization and purification. The electrolytes can either increase the solubility (salting-in) or decrease it (salting-out), depending on the nature of the ions and their concentration.

The addition of salts to an aqueous solution of phenylglycine alters the interactions between the amino acid molecules and water. At low salt concentrations, the increased ionic strength can lead to better charge shielding and stabilization of the dissolved amino acid, a phenomenon known as "salting-in". sixfootscience.comyoutube.com Conversely, at high salt concentrations, the salt ions compete with the amino acid for water molecules for hydration. This reduces the amount of "free" water available to dissolve the amino acid, leading to a decrease in solubility, or "salting-out". sixfootscience.comyoutube.com

Studies on L-phenylalanine, a closely related compound, in various electrolyte solutions provide insight into these effects. The specific ions present play a crucial role. For instance, salts containing nitrate (B79036) (NO₃⁻) anions generally exhibit a strong salting-in effect, significantly increasing the solubility of amino acids like L-phenylalanine. acs.orgnih.gov In contrast, salts like potassium chloride (KCl) can cause a salting-out effect over the entire concentration range for hydrophobic amino acids such as L-phenylalanine and L-leucine. scispace.com The presence of sodium chloride (NaCl) can also lead to a salting-out effect for certain amino acids. scispace.com

Relative Solubility of L-Phenylalanine in Various Aqueous Salt Solutions at 298.2 K
SaltEffect on SolubilityObservation
NaNO₃Salting-inIncreases the solubility of L-phenylalanine. scispace.com
KNO₃Salting-inAmong the highest salting-in effects observed for amino acids. acs.org
NH₄NO₃Salting-inInduces a strong salting-in effect. acs.org
NaClSalting-out (generally)Tends to decrease the solubility of hydrophobic amino acids. scispace.com
KClSalting-outInduces a salting-out effect over the whole concentration range for L-phenylalanine. scispace.com
CaCl₂Salting-inInduces a salting-in effect, with the effect being Asp > Gly > Leu ≅ Phe. nih.gov
Ca(NO₃)₂Strong Salting-inSignificantly increases amino acid solubility; salting-in order is Asp > Phe > Leu ≅ Gly. nih.gov

The thermodynamic analysis of the solvation process provides deeper insights into the forces driving the salting-in and salting-out phenomena. Key thermodynamic parameters such as the standard Gibbs free energy of transfer (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) quantify the changes that occur when an amino acid is transferred from pure water to an electrolyte solution.

The Gibbs free energy of transfer indicates the spontaneity of the solvation process in the salt solution compared to water. A negative ΔG° suggests that the amino acid is more stable in the salt solution (salting-in), while a positive value indicates it is less stable (salting-out). These parameters can be determined from solubility data at different temperatures. nih.gov The relationship is given by the equation:

ΔG° = -RT ln(S/S₀)

where R is the gas constant, T is the absolute temperature, S is the solubility in the electrolyte solution, and S₀ is the solubility in pure water.

Complexation Studies with Metal Ions

Phenylglycine, like other amino acids, can act as a ligand, forming coordination complexes with various metal ions. The amino group (-NH₂) and the carboxylate group (-COO⁻) are the primary binding sites.

For example, for a 1:1 complex: Mⁿ⁺ + L⁻ ⇌ ML⁽ⁿ⁻¹⁾⁺ ; K₁ = [ML⁽ⁿ⁻¹⁾⁺] / ([Mⁿ⁺][L⁻])

Studies have determined the stability constants for complexes of phenylglycine with several transition metal ions using techniques like the Bjerrum pH titration method. nih.gov Research on the interaction of phenylglycine with ions such as UO₂²⁺, La³⁺, and Zr⁴⁺ has shown the formation of 1:1 stoichiometric complexes. nih.gov The stability of these complexes was found to increase in the order presented, which aligns with the established Irving-Williams order for metal-ligand complex stability. nih.gov

Thermodynamic Stability Constants (Log K) for 1:1 Metal-Phenylglycine Complexes at Different Temperatures
Metal IonLog K at 25°CLog K at 35°CLog K at 45°C
UO₂²⁺7.157.006.80
La³⁺7.407.207.00
Zr⁴⁺7.557.357.15
Data sourced from a study on phenylglycine interactions with transition metal ions. nih.gov

Interactions in Micellar Systems and Enantioseparation

The separation of racemic mixtures, such as D,L-phenylglycine, into their individual enantiomers (D- and L-forms) is of great importance, particularly in the pharmaceutical industry. Chiral separation techniques often exploit the differential interactions of enantiomers with a chiral selector, which can occur within specialized environments like micellar systems or at interfaces.

Micellar electrokinetic chromatography (MEKC) is one such technique where surfactants are used to form micelles in the background electrolyte of a capillary electrophoresis system. These micelles act as a pseudo-stationary phase. If a chiral selector (e.g., a cyclodextrin) is added to the system, it can partition into the micelles or interact with the analytes in the aqueous phase. mdpi.com The differential formation of transient diastereomeric complexes between the chiral selector and each enantiomer of phenylglycine leads to different migration times, thus enabling their separation.

Other enantioseparation methods for phenylglycine and its derivatives have been developed using different interfacial phenomena. For example, enantioselective composite membranes have been created for the separation of D,L-phenylglycine. researchgate.net In one study, a membrane made with the chiral selector vancomycin (B549263) was used, where L-phenylglycine was preferentially adsorbed onto the membrane, allowing for the permeation of an enriched solution of D-phenylglycine. researchgate.net This process was described by an "adsorption-association-diffusion" mechanism. researchgate.net Similarly, enantioselective liquid-liquid extraction has been explored for phenylglycine derivatives using chiral selectors like Pd-BINAP complexes, which form diastereomeric complexes with the enantiomers, allowing for their separation into two different liquid phases. nih.gov

Emerging Research Areas and Future Directions

Development of Novel Solid-State Forms for Property Modulation

The solid-state properties of a chemical compound, such as solubility, stability, and bioavailability, are intrinsically linked to its crystalline structure. For D,L-phenylglycine sodium or potassium salts, research is increasingly directed towards the discovery and characterization of novel solid-state forms, including polymorphs, hydrates, and co-crystals, to modulate these critical properties. The ability to control the crystalline form is paramount in industries where consistent performance is necessary. nih.govethernet.edu.et

Amino acids and their salts are known to exhibit polymorphism, with different crystal structures (polymorphs) of the same compound showing distinct physicochemical properties. nih.govresearchgate.net The formation of hydrated alkali metal salts of amino acids can be achieved through simple and efficient methods, such as by intimately contacting fine particles of the amino acid and sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a substantially dry solid state. google.comgoogle.com This process can be initiated by grinding or gentle heating and yields solid, often hydrated, amino acid salts. google.com The modification of a compound's structure through the formation of new salts or cocrystals is a well-established strategy for optimizing its physicochemical characteristics. nih.govnih.gov Research in this area for phenylglycine salts aims to create a portfolio of solid forms, each with a specific property profile tailored for a particular application. For instance, a more soluble form might be desired for certain processes, while a more stable, less hygroscopic form could be crucial for long-term storage.

Table 1: Potential Solid-State Forms of Phenylglycine Salts and Their Property Modulation This table is illustrative and based on general principles of solid-state chemistry.

Solid-State Form Method of Preparation Potential Property Modulation Relevance to Phenylglycine Salts
Anhydrous Polymorphs Crystallization from various solvents, thermal treatment Altered solubility, melting point, stability, and dissolution rate. nih.gov Different polymorphs of Na/K phenylglycinate could offer a range of dissolution profiles.
Hydrates Crystallization from aqueous solutions, solid-state reaction with moisture Generally lower solubility than anhydrous forms but can be more stable under humid conditions. Solid hydrated alkali metal salts of amino acids can be prepared with high yields. google.com
Solvates Crystallization from non-aqueous solvents Incorporates solvent into the crystal lattice, affecting stability and solubility. Can provide alternative crystalline forms with unique properties, but may require removal of residual solvent.
Co-crystals Co-crystallization with a suitable coformer molecule Can significantly enhance solubility, stability, and mechanical properties. nih.gov Co-crystallization could improve the handling and formulation properties of phenylglycine salts.

Integration of Mechanochemical Approaches in Phenylglycine Synthesis

Mechanochemistry, which utilizes mechanical energy from grinding or milling to induce chemical reactions, is emerging as a powerful and sustainable alternative to traditional solution-based synthesis. researchgate.netnih.gov This approach is particularly attractive for the synthesis of phenylglycine and its derivatives due to its numerous advantages, including the reduction or elimination of bulk solvents, shorter reaction times, and often higher yields. researchgate.net

The application of mechanochemistry is widespread in organic synthesis, finding use in creating the amide bonds that are fundamental to peptides. nih.govacs.org For amino acids, mechanochemical methods have been successfully employed for:

Peptide Synthesis : Direct coupling of amino acids using reagents like N-carboxyanhydrides can be performed under ball milling conditions. nih.govacs.org

Functional Group Protection : The protection of the amino (-NH2) and carboxylic acid (-COOH) groups of amino acids, a necessary step in many synthetic applications, has been achieved efficiently using solvent-free milling methods. beilstein-journals.org

Transformation of Racemates : A notable development is the mechanochemical transformation of racemic compounds of certain amino acids into their corresponding conglomerates (physical mixtures of separate D and L crystals). rsc.org This is highly relevant for D,L-phenylglycine as it opens up new pathways for chiral separation.

These solvent-less or low-solvent techniques represent a "green" approach in chemical synthesis, aligning with the growing demand for environmentally benign industrial processes. researchgate.net

Table 2: Comparison of Synthetic Approaches for Phenylglycine Derivatives

Feature Traditional Solution-Phase Synthesis Mechanochemical Synthesis
Solvent Use High volumes of often hazardous solvents required. Solvent-free or minimal use of liquid (Liquid-Assisted Grinding). researchgate.net
Reaction Time Often requires long reaction times (e.g., 24 hours). acs.org Drastically shorter reaction times (e.g., 90 minutes). acs.org
Energy Input Typically requires heating/refluxing. Mechanical energy (milling, grinding) at ambient temperature. researchgate.netacs.org
Waste Generation Generates significant solvent and purification waste. Reduced waste stream. researchgate.net
Workup/Purification Often involves complex, multi-step purification processes. Simpler workup, sometimes yielding a product that requires minimal purification. acs.org
Process Scalability Well-established but can be complex. Highly suitable for both laboratory and large-scale production. researchgate.net

Advanced Analytical Methodologies for Characterization and Quantification

The rigorous characterization and quantification of D,L-phenylglycine, its individual enantiomers, and its salts are critical for quality control and research. Modern analytical chemistry offers a suite of powerful techniques to achieve this with high precision, resolution, and sensitivity. biotherapeuticsanalyticalsummit.comnih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenylglycine. frontiersin.org

Achiral HPLC can be used to determine the purity of D,L-phenylglycine and quantify it in various mixtures. A typical method might use a C18 column with a mobile phase of acetonitrile (B52724) and water containing an additive like formic acid. mtc-usa.com

Chiral HPLC is essential for separating and quantifying the individual D- and L-enantiomers. This is crucial for applications where enantiomeric purity is key. Specific chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, allowing for their separation. nih.gov The enantiomeric excess can be determined by analyzing the reaction mixture after derivatization with a chiral agent. chemicalbook.com

Beyond HPLC, a range of advanced methods are being applied:

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is invaluable for structural elucidation and for studying the mechanisms of chiral discrimination. By observing changes in chemical shifts upon interaction with a chiral selector, researchers can gain insight into the specific intermolecular forces responsible for enantioselective recognition. nih.gov

Surface Plasmon Resonance (SPR) : SPR is a powerful tool for studying molecular binding events in real-time. unito.it It can be used to characterize the binding affinity and kinetics between a phenylglycine enantiomer and a chiral selector, providing quantitative data on the strength and speed of the interaction. nih.gov

Capillary Electrophoresis (CE) : Techniques like Capillary Zone Electrophoresis (CZE) and Capillary Isoelectric Focusing (cIEF) offer high resolving power for separating charged molecules like amino acids and their variants, complementing chromatographic methods. nih.gov

Table 3: Advanced Analytical Techniques for Phenylglycine Analysis

Technique Application for Phenylglycine Information Obtained Reference
Chiral HPLC Separation and quantification of D- and L-phenylglycine enantiomers. Enantiomeric purity, enantiomeric excess (ee), concentration of each enantiomer. frontiersin.orgnih.govchemicalbook.com
Achiral HPLC (RP-HPLC) Purity assessment and quantification of total phenylglycine. Chemical purity, detection of impurities, concentration. frontiersin.orgmtc-usa.com
NMR Spectroscopy Structural elucidation and study of chiral recognition mechanisms. Molecular structure, specific atom-to-atom interactions in diastereomeric complexes. nih.gov
Surface Plasmon Resonance (SPR) Characterization of binding between enantiomers and chiral selectors. Binding affinity (KD), kinetics (association/dissociation rates). nih.govunito.it
Capillary Electrophoresis (CE) High-resolution separation of charged variants and enantiomers. Charge heterogeneity analysis, enantiomeric separation. nih.gov
Mass Spectrometry (MS) Molecular weight determination and structural analysis, often coupled with HPLC/CE. Precise mass, identification of derivatives and metabolites. biotherapeuticsanalyticalsummit.com

Investigations into Enantioselective Recognition Mechanisms

Understanding and controlling the interactions that allow for the differentiation between the D- and L-enantiomers of phenylglycine is a significant area of current research. The principle of chiral recognition relies on the formation of transient diastereomeric complexes between a chiral selector and the individual enantiomers. For effective discrimination, a minimum of three points of interaction between the selector and the analyte is generally required. youtube.com

Recent breakthroughs in this field include:

Macrocyclic Receptors : Novel macrocyclic compounds have been designed to act as highly selective receptors for phenylglycine. nih.gov These receptors can selectively extract one enantiomer from a racemic mixture in solution with very high enantioselectivity (up to 91.8% ee). nih.govacs.orgresearchgate.net The mechanism of this high selectivity has been explained through a combination of modeling studies, NMR experiments, and X-ray diffraction analysis, which reveal the specific hydrogen bonding and other supramolecular interactions that favor the binding of one enantiomer over the other. nih.govresearchgate.net

Electrochemical Sensors : Chiral sensing platforms have been constructed using modified electrodes. For example, an electrode functionalized with a sulfonated chitosan (B1678972) complex can exhibit different electrochemical responses (e.g., peak current in differential pulse voltammetry) to D- and L-phenylglycine, enabling their discrimination. mdpi.com The difference in signal arises from the varied stability and formation of the diastereomeric complexes on the electrode surface. mdpi.com

Chiral Supramolecular Nanozymes : Self-assembled nanostructures, such as chiral nanoribbons formed from phenylglycine amphiphiles and metal ions, can act as nanozymes with peroxidase-like activity. rsc.org These structures can catalyze oxidation reactions with high efficiency and enantioselectivity, demonstrating how chirality can be transferred from the molecular level to a functional nanoscale system. rsc.org

Fluorescence Sensing : Dipeptides incorporating phenylglycine have been synthesized to act as fluorescent sensors for the enantioselective recognition of other chiral molecules, showcasing the versatility of phenylglycine as a building block in chiral recognition systems. researchgate.net

These investigations are not purely academic; they form the basis for developing more efficient chiral separation technologies, enantioselective catalysts, and novel chiral sensors.

Table 4: Systems for Enantioselective Recognition of Phenylglycine

Recognition System Principle of Operation Key Findings Reference
Chiral Macrocyclic Receptor Supramolecular complexation in a two-phase system (chloroform/water). Highly enantioselective extraction of zwitterionic phenylglycine (up to 91.8% ee). nih.govacs.orgresearchgate.net
Modified Glassy Carbon Electrode Formation of diastereomeric complexes with a chiral selector (sulfonated chitosan) on the electrode surface. Different DPV peak current responses for D- and L-Pen, with a peak current ratio of 2.16. mdpi.com
Chiral Supramolecular Nanozymes Self-assembly of phenylglycine amphiphiles and metal ions into catalytic nanoribbons. Efficient and enantioselective catalysis of L/D-DOPA oxidation. rsc.org
(R)-N-3,5-dinitrobenzoyl phenylglycinol CSP Chiral stationary phase for HPLC, forming transient diastereomeric complexes. Used to resolve racemic N-acylnaphthylalkylamines; mechanism studied by NMR. nih.gov

Q & A

Q. What are the recommended methods for synthesizing D,L-phenylglycine sodium or potassium salts in laboratory settings?

Enzymatic asymmetric reduction of phenylglyoxylic acid using formate dehydrogenase (FDH) mutants (e.g., Candida boidinii FDH variants) is a high-efficiency approach, achieving near-quantitative yields . Alternatively, multi-step enzymatic cascades (e.g., L-phenylalanine transamination followed by decarboxylation) can convert bio-based precursors into enantiomerically pure L-phenylglycine, which is then neutralized with NaOH/KOH to form salts .

Q. How can researchers ensure the purity of D,L-phenylglycine salts during synthesis?

High-performance liquid chromatography (HPLC) with chiral columns is critical for enantiomeric purity assessment . Recrystallization using ethanol/water mixtures (3:1 v/v) removes unreacted precursors, while mass spectrometry (MS) confirms molecular integrity .

Q. What analytical techniques are used to characterize D,L-phenylglycine salts?

  • Structural confirmation : NMR (¹H/¹³C) for stereochemical analysis , FTIR for functional group identification (e.g., carboxylate peaks at ~1600 cm⁻¹) .
  • Salt composition : Flame atomic absorption spectroscopy (FAAS) quantifies Na⁺/K⁺ content .
  • Crystallinity : X-ray diffraction (XRD) distinguishes hydrate vs. anhydrous forms .

Q. What are the common contaminants in phenylglycine salt synthesis, and how are they identified?

By-products include residual phenylglyoxylic acid (detected via HPLC retention time shifts) and racemization products (e.g., D-enantiomers in L-phenylglycine batches). Thin-layer chromatography (TLC) with ninhydrin staining provides rapid qualitative screening .

Q. What are the best practices for storing D,L-phenylglycine salts to prevent degradation?

Store in airtight containers with desiccants (e.g., silica gel) at 4°C. Avoid exposure to light and humidity, which accelerate racemization and hydrate formation .

Advanced Research Questions

Q. How does the salt form (Na⁺ vs. K⁺) influence the compound’s physicochemical properties?

  • Solubility : K⁺ salts generally exhibit higher aqueous solubility than Na⁺ salts due to smaller ionic radius, enhancing bioavailability in biological assays .
  • Stability : Na⁺ salts are more hygroscopic, requiring stricter moisture control during storage .
  • Biological activity : In antimicrobial studies, K⁺ salts may enhance ionophore-mediated bacterial membrane disruption compared to Na⁺ .

Q. What strategies are effective in resolving D and L enantiomers of phenylglycine salts?

  • Chiral chromatography : Use cellulose tris(3,5-dimethylphenylcarbamate) columns with hexane/isopropanol mobile phases .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives of one enantiomer .

Q. How does the enantiomeric ratio affect biological activity in antimicrobial studies?

L-phenylglycine derivatives form hydrogels in phosphate buffer (pH 6.0–8.8), enhancing bactericidal activity against Gram-negative pathogens (e.g., E. coli). D-enantiomers lack gelation capacity, reducing efficacy by ~70% .

Q. What considerations are critical when designing experiments to study salt stability under different conditions?

  • pH : Monitor racemization kinetics at pH extremes (e.g., >10 or <2) via polarimetry .
  • Temperature : Accelerated stability testing at 40°C/75% RH identifies degradation pathways (e.g., decarboxylation) .
  • Ionic strength : High salt buffers may induce precipitation; use dynamic light scattering (DLS) to assess colloidal stability .

Q. How can enzymatic pathways be optimized for high-yield production of L-phenylglycine from precursors?

  • Directed evolution : Mutagenesis of FDH active sites (e.g., S195C mutation) improves catalytic efficiency (kₐₜ/Kₘ) by 3.5-fold .
  • Substrate engineering : Co-factor regeneration systems (e.g., NADH/NAD⁺ recycling) reduce process costs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.